molecular formula C19H18F2N4O B2941451 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,6-difluorophenyl)methanone CAS No. 1171140-54-7

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,6-difluorophenyl)methanone

Cat. No.: B2941451
CAS No.: 1171140-54-7
M. Wt: 356.377
InChI Key: XSXVCECDFJXMOL-UHFFFAOYSA-N
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Description

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,6-difluorophenyl)methanone is a complex organic molecule featuring a benzimidazole core linked to a piperazine ring and a difluorophenyl group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The inclusion of piperazine and difluorophenyl groups further enhances the compound’s potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,6-difluorophenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: N-oxides of benzimidazole.

    Reduction: Alcohol derivatives.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts .

Biology

Biologically, the compound exhibits significant antimicrobial and antiviral activities. It has been studied for its potential to inhibit the growth of various bacterial and viral strains, making it a candidate for new antibiotic and antiviral drugs .

Medicine

In medicine, the compound’s anticancer properties are of particular interest. It has shown efficacy in inhibiting the proliferation of cancer cells by targeting specific molecular pathways involved in cell division and apoptosis .

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production and application in various formulations .

Comparison with Similar Compounds

Similar Compounds

  • (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-fluorophenyl)methanone
  • (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,5-difluorophenyl)methanone
  • (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-chlorophenyl)methanone

Uniqueness

The uniqueness of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,6-difluorophenyl)methanone lies in its specific substitution pattern, which enhances its pharmacological properties. The presence of two fluorine atoms in the 2,6-positions of the phenyl ring increases the compound’s metabolic stability and binding affinity compared to its mono-fluorinated or chlorinated analogs .

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O/c20-13-4-3-5-14(21)18(13)19(26)25-10-8-24(9-11-25)12-17-22-15-6-1-2-7-16(15)23-17/h1-7H,8-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXVCECDFJXMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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